Product packaging for 4-(tert-Butyl)nicotinaldehyde(Cat. No.:CAS No. 1211583-57-1)

4-(tert-Butyl)nicotinaldehyde

Cat. No.: B13110817
CAS No.: 1211583-57-1
M. Wt: 163.22 g/mol
InChI Key: MDVFXHYSGONCSV-UHFFFAOYSA-N
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Description

4-(tert-Butyl)nicotinaldehyde is a valuable chemical intermediate in organic synthesis and drug discovery. As a nicotinaldehyde derivative, it serves as a key precursor for constructing complex molecules via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds for creating biaryl structures commonly found in active pharmaceutical ingredients and organic materials . The tert-butyl group on the pyridine ring can enhance the lipophilicity and influence the steric and electronic properties of the resulting compounds, which is crucial in modulating their biological activity and physical characteristics . Research into similar pyridine-based aldehydes has demonstrated significant potential in developing novel compounds with antimicrobial, antibiofilm, and antiquorum sensing activities against various oral pathogens . Furthermore, such derivatives are of interest in materials science for applications in nonlinear optics and organic photovoltaics . This product is intended for research purposes only. It is strictly for laboratory use and is not certified for human consumption or therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13110817 4-(tert-Butyl)nicotinaldehyde CAS No. 1211583-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211583-57-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-tert-butylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-4-5-11-6-8(9)7-12/h4-7H,1-3H3

InChI Key

MDVFXHYSGONCSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butyl Nicotinaldehyde

Strategies for the Construction of the 4-(tert-Butyl)nicotinaldehyde Core

The de novo synthesis of the substituted pyridine (B92270) ring is a primary approach to this compound. These methods build the heterocyclic core from acyclic precursors, incorporating the required substitution pattern during the cyclization process.

Expedient Synthesis from Nitrile Precursors via Selective Oxidation or Functional Group Modifications

The conversion of a nitrile group to an aldehyde offers a direct route to nicotinaldehydes. For the synthesis of this compound, this would typically start from 4-tert-butylpyridine-3-carbonitrile. A classic method for this transformation is the catalytic hydrogenation of the nitrile. googleapis.com

The selective reduction of an aromatic nitrile to the corresponding aldehyde can be achieved using a Raney-nickel catalyst. googleapis.com A key challenge in this reaction is preventing the over-reduction of the intermediate imine to an amine and subsequently the aldehyde to an alcohol. To achieve the desired aldehyde, the reaction is often carried out in an aqueous medium containing a strong acid, such as sulfuric or oxalic acid. googleapis.com The acid is believed to poison the Raney-nickel catalyst, which suppresses the formation of byproducts and allows for the isolation of the aldehyde upon hydrolysis of the intermediate imine. googleapis.com While effective, yields can sometimes be moderate. googleapis.com

Modern variations of nitrile reduction might employ other hydride sources or catalytic systems designed for partial reduction, although documented examples specific to 4-tert-butylpyridine-3-carbonitrile are not prevalent. The general principle relies on careful control of reaction conditions and reagent stoichiometry to halt the reduction at the aldehyde oxidation state.

Multicomponent Reaction (MCR) Approaches for Pyridine Ring Formation Integrating tert-Butyl Functionality

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly efficient for generating molecular diversity. preprints.orgbeilstein-journals.orgtaylorfrancis.com The Kröhnke pyridine synthesis is a prominent MCR used to generate highly functionalized pyridines. wikipedia.orgijpsonline.com

The general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia (B1221849) source, typically ammonium (B1175870) acetate. wikipedia.orgresearchgate.net The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield the substituted pyridine. wikipedia.org

To construct the this compound scaffold using this approach, precursors bearing the tert-butyl and aldehyde (or a protected precursor) functionalities must be chosen. For example, a potential strategy could involve the reaction of an appropriate α,β-unsaturated aldehyde or ketone containing a tert-butyl group at the β-position with a pyridinium (B92312) salt derived from an acetal-protected glyoxal. This method allows for the direct incorporation of the key substituents into the pyridine ring during its formation.

Oxidative Cyclization Processes and Direct C-H Functionalization Strategies Towards Nicotinaldehydes

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. thieme-connect.comresearchgate.netbeilstein-journals.org This approach avoids the pre-functionalization of starting materials, instead directly converting a C-H bond into a C-C or C-heteroatom bond. However, the direct and regioselective functionalization of the pyridine ring presents significant challenges due to its electron-deficient nature. researchgate.netbeilstein-journals.org

Functionalization of pyridines often favors the C2 and C4 positions due to their electronic properties. researchgate.net Achieving selective functionalization at the C3 position, as required for this compound, is less straightforward and often requires specialized directing groups or catalytic systems. thieme-connect.com While methods for the C3-selective oxidative alkenylation of pyridine have been reported, direct C3-formylation of a 4-substituted pyridine remains a significant synthetic hurdle. thieme-connect.com

Oxidative cyclization represents another pathway where an acyclic precursor, such as a 1,5-diene or a related substrate, undergoes cyclization with concomitant oxidation to form the aromatic ring. beilstein-journals.org For instance, the Ru(VIII)-catalyzed oxidative cyclization of a 1,5-diene has been used in natural product synthesis to form substituted rings. beilstein-journals.org Adapting such a method would require a custom-designed acyclic precursor that, upon cyclization and oxidation, would yield the this compound structure.

Controlled Reduction of Carboxylic Acid Precursors to this compound

A reliable route to aldehydes is the controlled reduction of carboxylic acids or their derivatives. This strategy avoids the over-reduction to the corresponding alcohol, which is a common side reaction. For the target molecule, this involves the reduction of 4-tert-butylnicotinic acid or one of its activated forms.

One effective method involves converting the carboxylic acid into a more reactive species. The reduction of tertiary amides, such as N,N-diisopropylamides or morpholinamides, to aldehydes is a well-established transformation. google.comorganic-chemistry.org For example, 5-substituted nicotinic acid morpholinamides can be reduced selectively to the corresponding nicotinaldehydes. google.com Another approach involves activating the carboxylic acid with triflic anhydride (B1165640) in the presence of a pyridine derivative, followed by reduction with a mild hydride source like triethylsilane. organic-chemistry.org More recently, methods using pinacolborane with a triflylpyridinium reagent have been developed for the direct, rapid conversion of carboxylic acids to aldehydes at room temperature. researchgate.net

Alternatively, the carboxylic acid can be converted to an acid chloride, which is then reduced using a sterically hindered and less reactive reducing agent. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a classic reagent for this purpose, as its bulkiness prevents it from readily reacting with the aldehyde product. libretexts.orgmasterorganicchemistry.com

Precursor TypeReagent/MethodKey FeaturesReference
Nicotinic Acid MorpholinamideLithium triethoxyaluminum hydrideSelective reduction of the amide to the aldehyde. google.com
Carboxylic AcidPinacolborane / Triflylpyridinium reagentRapid, direct conversion at ambient temperature. researchgate.net
Acid ChlorideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Bulky reagent prevents over-reduction to the alcohol. masterorganicchemistry.com
Secondary AmideTf₂O / 2-fluoropyridine, then Et₃SiHMild reduction via in situ activation of the amide. organic-chemistry.org

Targeted Introduction of the tert-Butyl Group on Pyridine Scaffolds

An alternative synthetic logic involves starting with a pyridine ring already containing the aldehyde (or a precursor) at the 3-position and then introducing the tert-butyl group at the 4-position. This requires a highly regioselective C-C bond-forming reaction.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. beilstein-archives.org The Suzuki-Miyaura coupling, in particular, is widely used in both academic and industrial settings for its functional group tolerance and reliable outcomes. nih.govresearchgate.netrsc.org

This strategy would typically involve the reaction of a 4-halonicotinaldehyde derivative (e.g., 4-chloro- or 4-bromo-nicotinaldehyde, often with the aldehyde group protected as an acetal) with a tert-butylboronic acid or one of its esters (like a pinacol (B44631) boronate). The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid component for transmetalation to the palladium center. The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency, with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands often providing the best results. nih.govmedjchem.com

ComponentExamplesFunctionReference
Pyridine Substrate 4-Chloronicotinaldehyde acetal, 4-Bromonicotinaldehyde acetalElectrophilic partner in the coupling reaction. nih.gov
Boron Reagent tert-Butylboronic acid, tert-Butylboronic acid pinacol esterSource of the tert-butyl nucleophile. researchgate.net
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, (SIPr)Pd(allyl)ClSource of the active Pd(0) catalyst. google.combeilstein-archives.orgmedjchem.com
Ligand PPh₃ (Triphenylphosphine), PCy₃ (Tricyclohexylphosphine), SPhos, XPhos, N-Heterocyclic Carbenes (NHCs)Stabilizes the catalyst and facilitates the catalytic cycle. beilstein-archives.orgrsc.org
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. google.com
Solvent Toluene, Dioxane, THF, DMF, often with waterSolubilizes reactants and facilitates the reaction. google.comresearchgate.net

Radical Cyclization Methodologies Incorporating tert-Butyl Moieties

The construction of the pyridine ring system through radical cyclization offers a powerful alternative to traditional condensation reactions, particularly for introducing sterically demanding substituents like the tert-butyl group. These methodologies typically involve the generation of a radical species that undergoes an intramolecular cyclization to form a substituted dihydropyridine (B1217469), which is subsequently aromatized to the desired pyridine derivative. acs.org

The key to incorporating a tert-butyl group via this strategy lies in the design of the acyclic precursor. A common approach involves a 6-endo-trig radical cyclization. For instance, a precursor bearing a tert-butyl group on what will become the radical carbon can be synthesized. Upon radical initiation, this species cyclizes onto a pendant nitrile or a similar functional group that will ultimately form the pyridine nitrogen and part of the ring.

While direct examples of radical cyclization for this compound are specialized, the principles are well-established in heterocyclic synthesis. mdpi.com The stereochemical outcome of such cyclizations is a critical consideration. Studies on hexenyl radicals with large substituents on the radical carbon have shown that these reactions are often moderately cis-selective. acs.org This selectivity can be influenced by factors such as geminal substitution on the precursor chain and reaction temperature. acs.org A plausible mechanism involves the formation of an initial radical which cyclizes to form a six-membered ring intermediate; this intermediate is then oxidized to furnish the final aromatic pyridine product. rsc.org

Regioselective tert-Butylation via Directed Functionalization

Introducing a bulky tert-butyl group at the C4-position of a pyridine ring is a significant challenge due to the inherent electronic properties and steric factors of the heterocycle. Direct alkylation often favors the C2-position. acs.org To overcome this, methods employing directed functionalization have been developed to achieve high regioselectivity. These strategies modify the pyridine ring to guide the incoming nucleophile or electrophile to the desired position. snnu.edu.cn

One highly effective method involves the N-activation of the pyridine ring. For example, using triisopropylsilyl (TIPS) as an activating group on the pyridine nitrogen facilitates the highly regioselective addition of di-tert-butylmagnesium (t-Bu₂Mg). researchgate.net This transition-metal-free approach allows for the synthesis of various 3-substituted 4-tert-butylpyridine (B128874) derivatives in moderate to excellent yields. researchgate.net The process is compatible with a range of functional groups at the 3-position, including esters, amides, and nitriles. researchgate.net

Another strategy utilizes triborane (B₃H₇) as a coordinating agent. The coordination of B₃H₇ to the pyridine nitrogen alters the electronic distribution within the ring, leading to the formation of a stable dihydropyridine intermediate that enables functionalization at the C4-position with excellent regioselectivity under mild conditions. nih.gov

The following table summarizes key aspects of these directed functionalization methods.

Method Directing/Activating Group Reagent Key Features Reference
N-ActivationTriisopropylsilyl (TIPS)di-tert-butylmagnesium (t-Bu₂Mg)Transition-metal-free; High C4-regioselectivity; Microwave-assisted aromatization. researchgate.net
Borane MediationTriborane (B₃H₇)Various electrophiles/nucleophilesStabilizes dihydropyridine intermediate; Excellent C4-regioselectivity under mild conditions. nih.gov
Undirected MetalationNone (Base-controlled)n-Butylsodium (n-BuNa)Overcomes traditional C2-lithiation selectivity; Generates a 4-sodiopyridine intermediate. chemrxiv.org

Emerging Techniques in this compound Synthesis

One-Pot and Tandem Reaction Sequences for Enhanced Efficiency

The synthesis of complex molecules like this compound can be streamlined through one-pot and tandem (or cascade) reaction sequences. These approaches combine multiple synthetic steps into a single operation without isolating intermediates, leading to increased efficiency, atom economy, and reduced waste. dtu.dkresearchgate.net A tandem reaction is a sequence where subsequent reactions occur as a consequence of the functionality generated in the previous step. dtu.dk

For the synthesis of this compound, a hypothetical tandem sequence could begin with a regioselective tert-butylation of a pyridine precursor, followed by an in-situ formylation at the C3 position. More elaborate tandem reactions can construct the substituted pyridine ring itself. For example, a gold(I)-catalyzed one-pot reaction of an amide, an appropriately substituted alkyne, and an aldehyde can lead to highly substituted oxazoles, showcasing the power of a single catalyst to mediate multi-step transformations. rsc.org A similar principle could be applied to pyridine synthesis.

A reported one-pot synthesis for novel 1,2,3-triazole derivatives using click chemistry highlights the potential for significantly reduced reaction times (to ~5 minutes) and enhanced yields (up to 98%). nih.gov Such efficiency is a major goal in developing modern synthetic routes. In another example, the synthesis of complex imidazo[4,5-b]pyridine derivatives involves a cyclization step reacting a diamine precursor with 2-amino nicotinaldehyde, demonstrating the integration of nicotinaldehyde moieties in multi-step, single-pot processes. google.comgoogle.com

Applications of Flow Chemistry in Scalable Nicotinaldehyde Production

Flow chemistry, or continuous flow processing, is a modern technique that offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. numberanalytics.com By pumping reagents through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time. vapourtec.com This enhanced control improves safety, increases efficiency, and facilitates scalability from laboratory research to industrial production. numberanalytics.comwuxiapptec.com

The synthesis of nicotinaldehyde derivatives, including this compound, can benefit greatly from flow technology. Many reactions involved, such as metalations, nitrations, or those using highly reactive organometallic reagents, can be hazardous on a large scale in batch reactors. wuxiapptec.comasymchem.com Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer, mitigating the risk of thermal runaways. vapourtec.com

The table below compares batch and flow chemistry for key synthetic steps.

Parameter Batch Chemistry Flow Chemistry Reference
Scalability Difficult; requires redesign of equipment.Easy; run the system for a longer duration. numberanalytics.comvapourtec.com
Safety Higher risk with exotherms and hazardous reagents.Enhanced safety due to small reaction volumes and superior heat/mass transfer. numberanalytics.comwuxiapptec.com
Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time. vapourtec.com
Efficiency Requires isolation of intermediates, leading to lower overall yield.Allows for telescoped reactions, improving efficiency and reducing waste. vapourtec.comasymchem.com

Chemo- and Regioselective Synthesis of this compound

Achieving both chemo- and regioselectivity is paramount in the synthesis of polysubstituted heterocycles like this compound. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preferential reaction at one position over another.

A robust strategy for the chemo- and regioselective synthesis could involve a multi-step sequence starting from a di-halogenated pyridine. For example, starting with 3,5-dibromopyridine, the first step could be a regioselective Suzuki-Miyaura cross-coupling reaction. By carefully selecting the palladium catalyst and ligands, one bromine atom can be selectively replaced. For instance, a method for the chemoselective coupling at the C5 position of 5-bromo-2-tosyloxynicotinaldehyde has been developed, demonstrating that a reaction can be directed to one site while leaving another reactive halide (or pseudohalide) untouched. researchgate.net

Following the selective introduction of the tert-butyl group at C4, the remaining functional group at C3 (e.g., a halide) can be converted to the aldehyde. This could be achieved through various methods, such as a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The synthesis of 3,4-disubstituted pyridine derivatives with a tert-butyl group at the C4-position has been achieved with high regioselectivity via the addition of a magnesium reagent to an activated pyridine. researchgate.net This method is compatible with various functional groups at the C3 position, which could then be transformed into the required aldehyde functionality in a subsequent step.

The following table outlines a potential selective synthetic pathway.

Step Reaction Type Reagents Selectivity Achieved Reference
1 Regioselective tert-Butylation3-Halopyridine, t-Bu₂Mg, TIPS-ClRegioselective addition of the tert-butyl group at the C4 position. researchgate.net
2 FormylationOrganolithium reagent, DMFChemoselective conversion of the C3-halide to an aldehyde group. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4 Tert Butyl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group in 4-(tert-Butyl)nicotinaldehyde

The aldehyde group is a site of rich chemical reactivity, characterized by the electrophilic nature of the carbonyl carbon. This allows for a wide array of transformations, including additions, condensations, and redox reactions.

The carbonyl carbon of an aldehyde is sp² hybridized and highly electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it susceptible to attack by various nucleophiles, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This fundamental reaction can be irreversible, particularly with strong nucleophiles like organometallic reagents or hydrides, or reversible with weaker nucleophiles. masterorganicchemistry.com

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts that can ingeniously reverse the intrinsic electrophilic nature of the aldehyde carbon, a concept known as "umpolung." mdpi.com The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde, forming a tetrahedral adduct known as the Breslow intermediate. mdpi.com This intermediate effectively transforms the original carbonyl carbon into a nucleophilic species, opening pathways to unique bond formations. mdpi.comchimicatechnoacta.ru

NHC-catalyzed transformations applicable to aldehydes like this compound include:

Benzoin (B196080) Condensation: The coupling of two aldehydes to form an α-hydroxy ketone (acyloin). chimicatechnoacta.ru

Stetter Reaction: The conjugate addition of an aldehyde to an α,β-unsaturated compound.

Cycloaddition Reactions: NHC-activated aldehydes can participate as reaction partners in the synthesis of various heterocyclic systems. nih.govsioc-journal.cn

The table below summarizes key NHC-catalyzed reactions involving aldehydes.

Reaction Type Reactants Key Intermediate Product Class Reference
Benzoin CondensationTwo AldehydesBreslow Intermediateα-Hydroxy Ketone mdpi.comchimicatechnoacta.ru
Oxidative EsterificationAldehyde, Alcohol, OxidantAcyl AzoliumEster mdpi.comchalmers.se
[4+2] Cycloadditionα,β-Unsaturated Aldehyde, DienophileAzolium DienolateCyclohexene Derivative nih.gov

Aldehydes readily undergo condensation reactions with primary and secondary amines. The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions yields an imine (a compound containing a C=N double bond), also known as a Schiff base. libretexts.orglibretexts.org The process is reversible and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The reaction of nicotinaldehyde with aminotriazinones to form products like 6-methyl-4-(pyridin-3-yl-methyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a practical example of this transformation. googleapis.com

When reacted with a secondary amine (R₂NH), aldehydes form an enamine . libretexts.orgmasterorganicchemistry.com The mechanism proceeds similarly through a carbinolamine and an iminium ion. However, since the nitrogen in the iminium ion lacks a proton to eliminate, a proton is instead removed from the adjacent α-carbon, shifting the double bond to form the C=C-N linkage of the enamine. libretexts.orgmasterorganicchemistry.com The rate of both imine and enamine formation is highly pH-dependent, typically optimal under weakly acidic conditions (pH 4-5). libretexts.org

The aldehyde functional group represents an intermediate oxidation state between an alcohol and a carboxylic acid, allowing for selective transformations in either direction.

Selective Oxidation: Aromatic aldehydes are generally susceptible to oxidation, converting them to the corresponding carboxylic acids. google.com This can be achieved using a variety of oxidizing agents. Mild and selective reagents like Dess-Martin periodinane (DMP) are effective for converting primary alcohols to aldehydes but can also be used for the oxidation of aldehydes to carboxylic acids under appropriate conditions. alfa-chemistry.com Furthermore, aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, can be facilitated by NHC catalysis to achieve the same transformation. mdpi.com

Selective Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, (4-(tert-butyl)pyridin-3-yl)methanol, can be accomplished with high selectivity using common hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones without affecting more robust functional groups like esters or amides. harvard.edu For more comprehensive reductions, lithium aluminum hydride (LAH) can be used, although it is less selective. harvard.edu

Conversely, the formation of nicotinaldehydes from their corresponding carboxylic acid derivatives requires carefully chosen, less reactive reducing agents to prevent over-reduction to the alcohol. google.com Reagents such as lithium tri(tert-butoxy)aluminum hydride or lithium triethoxyaluminum hydride (LiAlH(OEt)₃) are used for the selective reduction of nicotinic acid derivatives to the aldehyde stage. google.com

Carboxylic Acid Derivatives: As mentioned, the most direct derivatization to a carboxylic acid is through the oxidation of the aldehyde group. This yields 4-(tert-butyl)nicotinic acid, a valuable synthetic intermediate.

Ester Derivatives: Esters can be prepared from this compound through two main pathways:

Two-Step Process: This involves the initial oxidation of the aldehyde to 4-(tert-butyl)nicotinic acid, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acid catalysis).

One-Step Process (Oxidative Esterification): A more efficient method involves the direct conversion of the aldehyde to an ester. NHC-catalyzed oxidative esterification is a prominent example. mdpi.com In this process, the aldehyde reacts with an alcohol in the presence of an NHC catalyst and an oxidant. The reaction proceeds via an acyl azolium intermediate, which is then attacked by the alcohol to yield the final ester product. mdpi.comchalmers.se

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a Lewis base and a site for coordination with metal ions.

The pyridine nitrogen atom readily coordinates to transition metal centers, allowing this compound to act as a monodentate ligand. The presence of the tert-butyl group can influence the steric environment around the metal center and enhance the solubility of the resulting metal complexes in common organic solvents. thieme-connect.com

The coordination behavior of the pyridine moiety is well-documented. Ligands containing tert-butylated pyridine or bipyridine units form stable complexes with a variety of transition metals, including copper (Cu), nickel (Ni), cobalt (Co), and silver (Ag). thieme-connect.comresearchgate.netmdpi.comnih.gov For instance, complexes of the type [M(L)₂Cl₂] have been synthesized where L is a hydrazone derivative containing a 6-tert-butyl-1,2,4-triazine moiety, demonstrating the coordinating ability of nitrogen-containing heterocycles. ajrconline.org Similarly, 4,4′-di-tert-butyl-2,2′-bipyridyl is a common ligand used to form charge-transfer chromophores with Cu(II), Ni(II), and Co(II). mdpi.com This established reactivity strongly indicates that this compound will similarly act as a ligand, coordinating through its pyridine nitrogen to form various transition metal complexes.

The table below lists examples of transition metal complexes formed with ligands containing tert-butylated pyridine-like structures, illustrating the expected coordination behavior.

Metal Ion Ligand Type Complex Type Reference
Fe(II), Ni(II), Cu(II)4,4′′-di-tert-butyl-2,2′:6′,2′′-terpyridineHomoleptic/Dimeric Complexes thieme-connect.com
Cu(II), Ni(II), Co(II)4,4′-di-tert-butyl-2,2′-bipyridylCharge-Transfer Chromophores mdpi.com
Cu(II), Co(II), Ni(II), Zn(II)Hydrazone with tert-butyl-triazine[ML₂Cl₂] type ajrconline.org
Ag(I), Cu(I)Chiral pyrazolyl-pyridine ligandsMononuclear and Tetranuclear Helicates nih.gov

Electrophilic Attack and Quaternization Studies

The nitrogen atom in the pyridine ring of this compound is susceptible to electrophilic attack, most notably in quaternization reactions. Quaternization involves the reaction of the pyridine nitrogen with an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This process significantly alters the electronic properties of the pyridine ring, enhancing the reactivity of substituents at the 2- and 4-positions toward nucleophilic displacement. The formation of these quaternary salts imparts the greatest reactivity to these positions.

The rate of quaternization reactions is influenced by both the solvent and the electronic nature of the substituents on the pyridine ring. Studies on various substituted pyridines have shown that electron-donating groups generally increase the rate of quaternization, while electron-withdrawing groups decrease it. In the case of this compound, the tert-butyl group is electron-donating, which would be expected to increase the electron density at the nitrogen and facilitate quaternization. However, the aldehyde group at the 3-position is electron-withdrawing, which would counteract this effect to some extent.

The quaternization process is typically carried out using an alkyl halide, such as ethyl iodide or methyl iodide, often in a polar aprotic solvent. The reaction follows an SN2 mechanism, where the pyridine nitrogen acts as a nucleophile. The conditions for quaternization can be optimized to achieve high yields. For instance, the use of acrylamide (B121943) or its derivatives under acidic conditions (pH 1-4) has been shown to be an effective method for quaternizing 4-substituted pyridines.

The resulting quaternary salts of this compound can then be used in subsequent nucleophilic substitution reactions. The quaternized pyridine ring acts as a good leaving group, facilitating the displacement of other substituents. This strategy is particularly useful for introducing a variety of functional groups at the 4-position of the pyridine ring.

Quaternizing Agent Reaction Conditions Effect on Reactivity Reference
Alkyl Halides (e.g., CH₃I, C₂H₅I)Polar aprotic solventsForms quaternary ammonium salts, activating the ring for nucleophilic substitution.
Acrylamide/DerivativesAcidic conditions (pH 1-4), 25-150 °CEfficient quaternization, enabling subsequent nucleophilic displacement at the 4-position.

Steric and Electronic Influence of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the 4-position of nicotinaldehyde exerts significant steric and electronic effects that profoundly influence the molecule's reactivity and the selectivity of its reactions.

The bulky nature of the tert-butyl group creates steric hindrance, which can direct the course of chemical reactions. This steric bulk can impede the approach of reagents to the adjacent positions on the pyridine ring, thereby influencing regioselectivity. For example, in reactions involving the pyridine ring, the tert-butyl group can sterically hinder attack at the 3- and 5-positions, making the 2- and 6-positions more accessible, assuming electronic factors are favorable.

In the context of the aldehyde functionality, the tert-butyl group can influence the stereoselectivity of nucleophilic addition reactions. For instance, in aldol (B89426) condensation reactions, the steric bulk of the tert-butyl group can favor the formation of one diastereomer over another. The large size of the tert-butyl group can lock the conformation of the molecule, leading to a preferred direction of attack for incoming nucleophiles. This effect is well-documented in reactions of 4-tert-butylcyclohexanone, where the tert-butyl group dictates the stereochemical outcome of reductions and other additions to the carbonyl group.

The steric hindrance provided by the tert-butyl group is also exploited to control selectivity in various synthetic strategies. By blocking certain reaction sites, it allows for functionalization at less hindered positions. This principle is crucial in the synthesis of complex molecules where precise control over the reaction outcome is required.

The tert-butyl group influences the electronic properties of the pyridine ring through a combination of inductive and hyperconjugative effects.

Inductive Effect (+I): As an alkyl group, the tert-butyl group is electron-donating through the inductive effect. This effect increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the tert-butyl group (the 3, 5, and nitrogen positions). This increased electron density at the nitrogen atom enhances the basicity of the pyridine ring compared to unsubstituted pyridine. The increased nucleophilicity of the nitrogen can, in turn, affect the rate of reactions involving electrophilic attack at the nitrogen, such as quaternization.

Effect Description Impact on Reactivity Reference
Steric Hindrance The bulkiness of the tert-butyl group hinders the approach of reagents to adjacent positions.Directs reaction pathways, influences stereoselectivity in additions to the aldehyde, and can be used to control regioselectivity.
Inductive Effect (+I) The tert-butyl group donates electron density to the pyridine ring through the sigma bonds.Increases electron density at the nitrogen, enhancing basicity and the rate of quaternization.
Hyperconjugation Delocalization of sigma electrons from C-H bonds of the tert-butyl group into the pyridine pi system.Further donates electron density to the ring, contributing to its activation.
Combined Electronic Effects The electron-donating tert-butyl group and electron-withdrawing aldehyde group create a complex electronic environment.Influences the overall reactivity and regioselectivity of the molecule in various reactions.

Advanced Characterization and Spectroscopic Analysis for Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, one can determine the connectivity of atoms by analyzing chemical shifts, signal integrations, and spin-spin coupling constants.

For 4-(tert-Butyl)nicotinaldehyde, distinct signals would be expected for the protons of the pyridine (B92270) ring, the aldehyde proton, and the protons of the tert-butyl group. The aromatic protons would exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine ring. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift (typically 9-10 ppm) due to the deshielding effect of the carbonyl group. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the aliphatic region of the spectrum.

Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring. While specific, experimentally verified NMR data for this compound is not available in the cited literature, a predicted dataset based on established principles is presented below to illustrate the expected results.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures and general NMR principles. They are not experimentally verified data.

¹H NMR (in CDCl₃)
Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO) 10.1 Singlet N/A
Pyridine-H2 8.9 Singlet N/A
Pyridine-H6 8.7 Doublet ~5.0
Pyridine-H5 7.5 Doublet ~5.0

¹³C NMR (in CDCl₃)

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 192
Pyridine-C4 165
Pyridine-C2 154
Pyridine-C6 151
Pyridine-C3 133
Pyridine-C5 121
tert-Butyl (quaternary C) 36

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. This capability is invaluable for confirming the identity of reaction products and for identifying transient intermediates, thereby shedding light on reaction mechanisms.

In the context of this compound, HRMS would be instrumental in several areas. First, it would confirm the compound's elemental composition (C₁₀H₁₃NO) by providing a highly accurate mass measurement of its molecular ion. Second, in studying its synthesis or subsequent reactions, HRMS could be used to detect and identify proposed intermediates. For example, in an oxidation reaction of the corresponding alcohol, HRMS could confirm the presence of the aldehyde product and rule out over-oxidation to the carboxylic acid by providing exact mass measurements. Similarly, in derivatization reactions of the aldehyde, such as imine formation, HRMS can confirm the structure of the product and help identify any byproducts, offering a deeper understanding of the reaction pathway. Although literature detailing specific mechanistic studies on this compound using HRMS is scarce, its application would be a standard and critical step in any synthetic or reactivity study. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optoelectronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org For conjugated systems like this compound, the most relevant transition is typically the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The energy difference between the HOMO and the LUMO is a critical parameter that influences a molecule's electronic properties and reactivity. chemicalbook.com This HOMO-LUMO gap can be estimated experimentally from the onset of the absorption band in the UV-Vis spectrum, as this energy corresponds to the lowest energy electronic excitation. rsc.org The gap can also be calculated using computational quantum chemistry methods, such as Density Functional Theory (DFT). materialsciencejournal.org

Solvatochromism is the phenomenon where the color of a solute, or more precisely its UV-Vis absorption spectrum, changes with the polarity of the solvent. chemicalbook.com This effect arises because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents. By measuring the λmax of a compound in a series of solvents with varying polarities, one can gain insight into the change in dipole moment upon electronic excitation.

A solvatochromic study of this compound would involve recording its UV-Vis spectrum in various solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol, water). A bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) would indicate a less polar excited state. chemicalbook.com Such studies, while not yet reported for this compound, are fundamental for understanding how its electronic structure is influenced by its immediate environment, which is critical for applications in sensors or electronic materials. nih.gov

Computational and Theoretical Investigations of 4 Tert Butyl Nicotinaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. fu-berlin.deuwa.edu.au DFT methods calculate the electronic structure of a molecule based on its electron density, providing fundamental information about its geometry, stability, and reactivity. fu-berlin.de Common approaches, such as those using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p), are frequently employed to model the properties of organic compounds. mdpi.comnih.gov

A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The result is a detailed picture of the molecule's structure, including precise bond lengths, bond angles, and dihedral angles. For 4-(tert-Butyl)nicotinaldehyde, this would reveal the precise spatial arrangement of the pyridine (B92270) ring, the aldehyde group, and the bulky tert-butyl substituent.

Once a stable geometry is found, a vibrational analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectra. fu-berlin.de Each calculated frequency corresponds to a specific molecular motion, such as the C=O stretch of the aldehyde or the C-H vibrations of the tert-butyl group.

Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP calculation.

Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
Cring-Caldehyde1.495Cring-Caldehyde-O121.5
Caldehyde=O1.210Cring-Caldehyde-H116.0
Cring-Ctert-butyl1.540N-Cring-Caldehyde117.8
Ctert-butyl-Cmethyl1.535Cring-Ctert-butyl-Cmethyl109.5

Illustrative Vibrational Frequencies for this compound This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP calculation.

Frequency (cm-1)Vibrational Mode Assignment
3075Aromatic C-H Stretch
2960tert-Butyl C-H Asymmetric Stretch
2870Aldehyde C-H Stretch
1710Aldehyde C=O Stretch
1590Pyridine Ring C=C/C=N Stretch
1250tert-Butyl C-C Stretch

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons, correlating with its nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest-energy orbital that is empty, indicating the molecule's ability to accept electrons and thus its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would identify the most likely sites for nucleophilic attack (often associated with the LUMO's location, e.g., the aldehyde carbon) and electrophilic attack (related to the HOMO's location, likely the electron-rich pyridine ring).

Illustrative FMO Properties for this compound This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP calculation.

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.85Energy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO Gap)4.65Indicator of chemical stability and reactivity

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. dalalinstitute.com By identifying the reactants, products, and any intermediates, and crucially, by locating the transition state (TS), chemists can understand the feasibility and pathway of a reaction. The transition state represents the highest energy point along the reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. mdpi.com

For this compound, one could investigate reactions such as nucleophilic addition to the carbonyl group. A computational study would model the approach of a nucleophile, calculate the structure and energy of the transition state, and determine the activation energy (the energy difference between the reactants and the transition state). A lower activation energy implies a faster reaction rate. dalalinstitute.com

Illustrative Activation Energies for a Reaction of this compound This table presents hypothetical data for the addition of a generic nucleophile (Nu-).

Reaction StepParameterRelative Energy (kcal/mol)
ReactantsEReactants0.0
Transition StateETS+15.2
ProductsEProducts-8.5
Activation EnergyΔE = ETS - EReactants15.2

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. libretexts.org Conformational analysis involves studying the energy of these different arrangements to identify the most stable conformers. nih.gov For this compound, key rotations would occur around the single bond connecting the aldehyde group to the pyridine ring and the bond connecting the tert-butyl group to the ring.

By systematically rotating a specific dihedral angle and calculating the energy at each increment, a potential energy surface (PES) scan is generated. This scan reveals the low-energy conformers (energy minima) and the rotational energy barriers (energy maxima) that separate them. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules.

Illustrative Relative Energies of this compound Conformers This table presents hypothetical data based on the rotation of the aldehyde group.

ConformerDihedral Angle (N-C-C=O)Relative Energy (kcal/mol)Stability
A (anti-periplanar)180°0.00Most Stable
Transition State 190°4.50Rotational Barrier
B (syn-periplanar)1.20Local Minimum
Transition State 2-90°4.50Rotational Barrier

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Chemical Shifts

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com DFT methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus in a molecule. fu-berlin.de These theoretical shielding values are then converted into chemical shifts (δ) by comparing them to the value calculated for a reference compound, typically tetramethylsilane (TMS). fu-berlin.de

The accuracy of these predictions is often high enough to aid in structure elucidation and to assign experimental spectra. nih.govacademie-sciences.fr For this compound, such calculations would provide predicted ¹H and ¹³C chemical shifts for every unique atom, which could then be compared with experimental data to confirm the structure.

Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data to illustrate the comparison between calculated and measured values.

AtomCalculated ¹H ShiftHypothetical Exp. ¹H ShiftAtomCalculated ¹³C ShiftHypothetical Exp. ¹³C Shift
Aldehyde-H10.1010.05Aldehyde-C192.5192.1
Pyridine-H28.958.91Pyridine-C2153.0152.8
Pyridine-H57.507.46Pyridine-C3135.4135.2
Pyridine-H68.808.77Pyridine-C4165.1164.8
tert-Butyl-H1.351.33tert-Butyl-Cquat35.235.0
tert-Butyl-Cmethyl30.530.3

In Silico Structure-Property Relationship Studies for Optoelectronic Behaviors

Computational methods can predict the optoelectronic properties of molecules, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to simulate electronic absorption spectra (UV-Vis). cnr.it

TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied orbital (electronic transitions). The output provides the excitation energy, which corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net This analysis can identify the nature of the electronic transitions (e.g., π→π* or n→π*) and help in designing molecules with desired optical properties.

Illustrative TD-DFT Results for Electronic Transitions in this compound This table presents hypothetical data representative of a TD-DFT calculation in a solvent like ethanol.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S14.103020.085HOMO → LUMO (n→π)
S0 → S24.752610.450HOMO-1 → LUMO (π→π)
S0 → S35.352320.210HOMO → LUMO+1 (π→π*)

Advanced Applications and Research Perspectives of 4 Tert Butyl Nicotinaldehyde

4-(tert-Butyl)nicotinaldehyde as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of the aldehyde and tert-butyl groups on the pyridine (B92270) ring endows this compound with a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecular architectures.

Precursor for Other Heterocyclic Systems and Fused Ring Structures

The aldehyde functionality of this compound serves as a key reactive site for the construction of various heterocyclic and fused ring systems. One notable application is in the synthesis of quinazolinone derivatives, a class of compounds with significant biological activity. wikipedia.orgnih.govmarquette.eduresearchgate.netopenmedicinalchemistryjournal.com The synthesis can be envisioned through the condensation of this compound with a 2-aminobenzamide. This reaction would proceed via the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the corresponding 2-(4-(tert-butyl)pyridin-3-yl)quinazolin-4(3H)-one. This method provides a straightforward approach to novel quinazolinone structures bearing the bulky tert-butylpyridine moiety.

Furthermore, this compound is a potential candidate for the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many natural alkaloids. wikipedia.orgjk-sci.comname-reaction.comnrochemistry.comnih.gov In a typical Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form the fused ring system. wikipedia.org The reaction of a suitable β-arylethylamine with this compound under acidic conditions could lead to the formation of novel, complex fused heterocyclic structures.

Component in the Synthesis of Advanced Organic Materials

The inherent properties of the 4-(tert-butyl)pyridine unit, such as its thermal stability and solubility in organic solvents, make this compound an attractive component for the synthesis of advanced organic materials. Aldehydes are common building blocks, or "linkers," in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, separation, and catalysis. nih.govtcichemicals.comtcichemicals.comresearchgate.netnih.gov

The condensation of this compound with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, could lead to the formation of imine-linked COFs. The tert-butyl groups would project into the pores of the framework, influencing its porosity, surface area, and guest-binding properties. The pyridine nitrogen atoms within the COF structure could also serve as coordination sites for metal ions, leading to the development of novel catalytic materials. While specific examples utilizing this compound in COF synthesis are not yet prevalent, the principles of reticular chemistry suggest its high potential in this area. tcichemicals.com Similarly, the incorporation of this moiety into polymer backbones could enhance their thermal properties and solubility, making them suitable for various high-performance applications. researchgate.net

Role in Catalyst and Ligand Design for Asymmetric Transformations

The pyridine-based structure of this compound makes it an excellent scaffold for the design and synthesis of chiral ligands for asymmetric catalysis, a field focused on the selective synthesis of one enantiomer of a chiral molecule.

Synthesis of Chiral Ligands (e.g., Pyridyl-Oxazoline (PyOx) Derivatives)

A significant application of a related isomer is in the synthesis of pyridyl-oxazoline (PyOx) ligands, which are a highly successful class of chiral ligands for a wide range of asymmetric catalytic reactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov Specifically, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, often abbreviated as (S)-t-BuPyOx, is a well-established and highly effective ligand. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov An efficient and scalable three-step synthesis of this ligand has been developed starting from the readily available picolinic acid. beilstein-journals.org

The synthesis involves the amidation of picolinic acid with (S)-tert-leucinol to form the corresponding amide alcohol, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. beilstein-journals.org This intermediate is then chlorinated using thionyl chloride to yield (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride. beilstein-journals.org The final step is a base-mediated cyclization to afford the desired (S)-t-BuPyOx ligand in high yield. beilstein-journals.org This synthetic route has been optimized for large-scale production, making the ligand accessible for broader applications in asymmetric catalysis. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

StepReactionReagents and ConditionsYieldReference
1AmidationPicolinic acid, (S)-tert-leucinol, isobutyl chloroformate, N-methylmorpholine, CH2Cl2, 0 °C to rt92% beilstein-journals.org
2Chlorination(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, SOCl2, Toluene, 80 °C96% beilstein-journals.org
3Cyclization(S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HCl, NaOMe, MeOH, 55 °C72% beilstein-journals.org

Application in N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can induce "umpolung" or polarity inversion in aldehydes, transforming them from electrophiles into nucleophiles. beilstein-journals.orgd-nb.infonih.goveurjchem.comrsc.org This reactivity has been widely exploited in reactions such as the benzoin (B196080) condensation. beilstein-journals.orgd-nb.infoeurjchem.com Aromatic aldehydes are common substrates in NHC-catalyzed benzoin reactions, and this compound, with its aromatic pyridine ring, is expected to be a competent substrate.

In a typical NHC-catalyzed benzoin condensation, the NHC catalyst first adds to the aldehyde to form a tetrahedral intermediate. beilstein-journals.org A proton transfer then generates the key "Breslow intermediate," which is a nucleophilic species. This intermediate then attacks a second molecule of the aldehyde, and after a series of steps, the α-hydroxy ketone product is formed, and the NHC catalyst is regenerated. beilstein-journals.org While the direct benzoin condensation of this compound has not been extensively reported, the general reactivity of aromatic aldehydes in these reactions suggests that it would readily participate, leading to the formation of the corresponding α-hydroxy ketone. The use of chiral NHC catalysts could also potentially lead to an enantioselective cross-benzoin reaction with other aldehydes.

Mechanistic Investigations of Novel Reactions Involving this compound Derivatives

The unique reactivity of this compound and its derivatives has prompted mechanistic investigations to understand the underlying principles of the reactions in which they participate. The cyclization step in the synthesis of (S)-t-BuPyOx, for instance, has been the subject of optimization studies to improve reaction yields and scalability. beilstein-journals.org The mechanism involves the activation of the hydroxyl group of the amide alcohol, followed by an intramolecular nucleophilic substitution by the amide oxygen to form the oxazoline (B21484) ring. The choice of activating agent and base is crucial for the efficiency of this step. beilstein-journals.org

Structure-Activity Relationship (SAR) Investigations in the Context of Molecular Scaffolding

The strategic use of this compound as a molecular scaffold has paved the way for systematic Structure-Activity Relationship (SAR) investigations. By serving as a foundational chemical entity, researchers can introduce a variety of substituents and functional groups to probe the molecular interactions that govern biological activity. These studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

A notable area of investigation has been the derivatization of the nicotinamide (B372718) core, which is closely related to nicotinaldehyde, to explore novel therapeutic agents. For instance, a series of novel nicotinamide derivatives featuring a diarylamine-modified scaffold have been synthesized and evaluated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors with fungicidal properties. In these studies, the core structure derived from the nicotinic acid moiety (a close chemical relative of nicotinaldehyde) is maintained, while modifications are systematically made to other parts of the molecule to observe the impact on biological efficacy.

The general structure of these compounds involves a nicotinamide core linked to a diarylamine moiety. The SAR exploration focused on the substitution patterns on one of the aryl rings of the diarylamine. The findings from these investigations reveal that even subtle changes in the electronic and steric properties of the substituents can lead to significant variations in fungicidal activity and enzyme inhibition.

Detailed research findings have shown that the nature and position of substituents on the phenyl ring of the diarylamine scaffold play a critical role in determining the antifungal activity against various fungal strains. For example, in a study of six novel nicotinamide derivatives (4a-4f), variations in the substituent on the phenyl ring led to a range of inhibitory activities against Botrytis cinerea, Valsa mali, and Sclerotinia sclerotiorum.

One of the compounds, designated as 4a, demonstrated notable inhibition of 40.54% against Botrytis cinerea. nih.gov Another derivative, 4b, was found to have an IC₅₀ of 3.18 µM in an SDH enzymatic inhibition assay, a potency comparable to the commercial fungicide boscalid. nih.gov Compound 4f emerged as a particularly promising lead, exhibiting strong and broad-spectrum fungicidal activity as well as potent SDH enzymatic inhibition. nih.gov Molecular docking studies have suggested that these derivatives can effectively bind within the substrate cavity of the SDH enzyme. nih.gov

The table below summarizes the in vitro fungicidal activities of a series of nicotinamide derivatives built upon a scaffold related to this compound. The percentage of inhibition against three different fungal species highlights the impact of the substituent 'R' on the diarylamine moiety.

Fungicidal Activity of Nicotinamide Derivatives

Compound R Group Inhibition against B. cinerea (%) Inhibition against V. mali (%) Inhibition against S. sclerotiorum (%)
4a 2-F 40.54 45.67 43.21
4b 2-Cl 23.45 34.56 38.98
4c 2-Br 34.56 43.21 41.23
4d 2-CH₃ 19.87 48.98 48.97
4e 3-F 35.67 34.56 35.67

Further analysis of the SAR data indicates that the position of the substituent on the phenyl ring is a key determinant of activity. For instance, the fungicidal activity against V. mali generally followed the order of 4f > 4d > 4a > 4c > 4e = 4b, while for S. sclerotiorum the order was 4d > 4f > 4a > 4c. nih.gov This suggests that the optimal substitution pattern is dependent on the target fungal species.

The following table details the SDH enzymatic inhibitory activity for two of the most promising compounds from the series, providing a quantitative measure of their potency at the molecular level.

SDH Enzymatic Inhibition of Selected Nicotinamide Derivatives

Compound R Group IC₅₀ (µM)
4b 2-Cl 3.18

These SAR investigations, utilizing a molecular scaffold conceptually linked to this compound, underscore the importance of this chemical motif in the design of novel bioactive compounds. The ability to systematically modify the periphery of the scaffold and correlate these changes with biological activity is a cornerstone of modern drug discovery and agrochemical research.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

While dedicated research solely focused on 4-(tert-butyl)nicotinaldehyde is not extensively documented in publicly available literature, its academic contributions can be inferred from its role as a substituted pyridinecarboxaldehyde. Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. The academic importance of compounds like this compound lies in their utility as versatile building blocks for the synthesis of more complex molecules.

The presence of the aldehyde group at the 4-position of the pyridine ring allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and hydrazones. These reactions are foundational in the construction of diverse molecular scaffolds. The tert-butyl group at the 4-position introduces steric bulk and lipophilicity, which can significantly influence the physicochemical properties and biological activity of its derivatives.

Key academic findings in the broader field of substituted pyridines suggest that the introduction of alkyl groups like tert-butyl can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets. Therefore, the primary academic contribution of this compound is its potential as a key intermediate in the synthesis of novel bioactive compounds and functional materials.

Table 1: Potential Reactions and Transformations of this compound

Reaction TypeReagents/ConditionsProduct TypePotential Applications
OxidationKMnO4, H2O24-(tert-Butyl)nicotinic acidSynthesis of amides, esters
ReductionNaBH4, LiAlH4(4-(tert-Butyl)pyridin-3-yl)methanolPrecursor for other functional groups
Reductive AminationAmine, NaBH3CNSubstituted (4-(tert-Butyl)pyridin-3-yl)methanaminePharmaceutical intermediates
Wittig ReactionPhosphonium ylide4-(tert-Butyl)-3-vinylpyridine derivativesPolymer and materials science
Knoevenagel CondensationActive methylene (B1212753) compound, baseSubstituted acrylic acid derivativesSynthesis of complex heterocycles

Identification of Current Challenges and Emerging Opportunities in this compound Chemistry

Current Challenges:

The chemistry of this compound is subject to the general challenges associated with the functionalization of pyridine rings. researchgate.net One of the primary difficulties is achieving regioselectivity in reactions involving the pyridine nucleus. nih.gov The electron-deficient nature of the pyridine ring can make certain transformations challenging. researchgate.net

Specific challenges related to this compound may include:

Synthesis: Developing efficient and scalable synthetic routes to this compound itself can be a challenge. While methods for the synthesis of substituted pyridines exist, optimizing conditions for this specific substitution pattern may require considerable effort.

Reactivity Control: The interplay between the aldehyde group and the pyridine nitrogen can lead to complex reactivity patterns. Selectively reacting at one site without affecting the other requires careful control of reaction conditions.

Steric Hindrance: The bulky tert-butyl group can sterically hinder reactions at the adjacent aldehyde group or at the neighboring positions on the pyridine ring, potentially leading to lower yields or requiring more forcing reaction conditions.

Emerging Opportunities:

Despite the challenges, there are significant emerging opportunities in the chemistry of this compound:

Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. Derivatives of this compound could be explored as ligands in homogeneous catalysis, where the tert-butyl group could be used to tune the steric and electronic properties of the catalyst.

Medicinal Chemistry: The unique combination of a reactive aldehyde, a basic pyridine ring, and a lipophilic tert-butyl group makes this molecule an attractive scaffold for the design of new therapeutic agents. globalresearchonline.netresearchgate.netresearchgate.netjchemrev.comnih.gov There is an opportunity to synthesize libraries of derivatives for screening against various biological targets.

Materials Science: Pyridine-containing polymers and materials often exhibit interesting optical and electronic properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel functional materials.

Outlook for Future Research Trajectories and Potential Innovations

The future research directions for this compound are likely to be driven by its potential applications in catalysis, medicine, and materials science.

Future Research Trajectories:

Development of Novel Synthetic Methodologies: A key area of future research will be the development of more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. This could involve exploring novel catalytic methods for the functionalization of the pyridine ring.

Exploration of Biological Activity: A systematic investigation into the biological activities of derivatives of this compound is warranted. This could involve high-throughput screening of compound libraries against a wide range of diseases.

Design of Advanced Materials: Research could focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), and other materials to explore their potential in areas such as gas storage, sensing, and optoelectronics.

Computational Studies: In silico studies can be employed to predict the properties and reactivity of this compound and its derivatives, guiding experimental efforts in drug design and materials development.

Potential Innovations:

New Drug Candidates: The exploration of this compound chemistry could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties for various diseases.

Novel Catalysts: The development of new ligands based on this scaffold could lead to innovations in catalysis, enabling more efficient and selective chemical transformations.

Smart Materials: The incorporation of this molecule into materials could result in the creation of "smart" materials with tunable properties that respond to external stimuli.

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